Antimalarial agent 30

Beschreibung

Eigenschaften

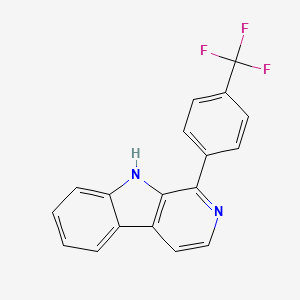

Molekularformel |

C18H11F3N2 |

|---|---|

Molekulargewicht |

312.3 g/mol |

IUPAC-Name |

1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C18H11F3N2/c19-18(20,21)12-7-5-11(6-8-12)16-17-14(9-10-22-16)13-3-1-2-4-15(13)23-17/h1-10,23H |

InChI-Schlüssel |

UWDNDJVFLNIMHU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of Antimalarial Agent 30

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the urgent development of new antimalarial agents with novel mechanisms of action. One such promising candidate is Antimalarial Agent 30, a β-carboline derivative identified as compound 11 in a 2023 study by Viswanathan and colleagues. This compound targets the Plasmodium falciparum heat shock protein 90 (PfHsp90), a molecular chaperone crucial for parasite proteostasis and survival. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, presenting detailed data and experimental protocols for researchers in the field of antimalarial drug development.

Discovery and Rationale

This compound was developed as part of a research program focused on identifying novel inhibitors of PfHsp90. The rationale for targeting this protein stems from its essential role in the parasite's life cycle and the significant differences between the parasite and human Hsp90, which could allow for selective inhibition. The β-carboline scaffold was chosen as a starting point due to its known biological activities and amenability to chemical modification.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with a Pictet-Spengler reaction to form the tetrahydro-β-carboline intermediate, followed by an oxidation to yield the final aromatic β-carboline product.

Step 1: Synthesis of 1-(4-(trifluoromethyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

The initial step involves the condensation of tryptamine (B22526) with 4-(trifluoromethyl)benzaldehyde (B58038) under acidic conditions to form the tetrahydro-β-carboline ring system.

Step 2: Synthesis of 1-(4-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indole (this compound)

The tetrahydro-β-carboline intermediate is then oxidized to the fully aromatic β-carboline, this compound. A common method for this transformation is the use of an oxidizing agent such as potassium permanganate (B83412) or iodine.

Biological Activity

This compound has demonstrated significant activity against the liver stage of the malaria parasite. The quantitative data for its biological evaluation are summarized in the tables below.

In Vitro Antimalarial Activity

| Compound | Parasite Strain | Life Cycle Stage | EC50 (μM) |

| This compound | P. berghei | Liver Stage | 5.2[1] |

Experimental Protocols

General Synthetic Procedure for β-Carbolines

Pictet-Spengler Condensation: A solution of tryptamine (1.0 equivalent) and a substituted benzaldehyde (B42025) (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) is treated with an acid catalyst, for instance, trifluoroacetic acid (TFA) (1.5 equivalents). The reaction mixture is stirred at room temperature for 24 hours. Following the reaction, the mixture is extracted with an organic solvent like ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the corresponding tetrahydro-β-carboline.

Oxidative Dehydrogenation: The synthesized tetrahydro-β-carboline (1.0 equivalent) is dissolved in a solvent such as dimethylformamide (DMF). An oxidizing agent, for example, iodine (I2) in a catalytic amount (e.g., 20 mol%), is added, and the mixture is heated at an elevated temperature (e.g., 150 °C) for several hours. Alternatively, potassium permanganate can be used at a lower temperature. After the reaction is complete, the mixture is filtered and diluted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The final β-carboline product is then purified by chromatography.

In Vitro Antimalarial Assay (Liver Stage)

The in vitro antimalarial activity against the liver stage of P. berghei can be assessed using a hepatocyte infection model. Human hepatoma cells (e.g., Huh7) are seeded in multi-well plates and infected with P. berghei sporozoites. The infected cells are then treated with serial dilutions of the test compound. After a suitable incubation period, the parasite load is quantified, often by measuring the expression of a parasite-specific reporter gene (e.g., luciferase) or by immunofluorescence microscopy. The half-maximal effective concentration (EC50) is then determined by fitting the dose-response data to a suitable model.

Mechanism of Action and Signaling Pathway

This compound exerts its parasiticidal effect by inhibiting the P. falciparum heat shock protein 90 (PfHsp90). PfHsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide range of "client" proteins, many of which are essential for signal transduction, cell cycle control, and stress responses in the parasite.

The binding of this compound to the ATP-binding pocket of PfHsp90 prevents the chaperone from carrying out its normal function. This leads to the misfolding and subsequent degradation of client proteins, ultimately disrupting critical cellular processes and leading to parasite death.

Caption: PfHsp90 Inhibition Pathway by this compound.

Experimental Workflow

The general workflow for the discovery and preclinical evaluation of novel β-carboline antimalarials like this compound is depicted below.

Caption: Workflow for β-Carboline Antimalarial Drug Discovery.

References

"Antimalarial agent 30" mechanism of action

It appears that "Antimalarial agent 30" can refer to several different chemical compounds investigated in malaria research. To provide a precise and in-depth technical guide on the mechanism of action, it is crucial to identify the specific agent of interest. Below are summaries of different compounds referred to as "Compound 30" in the scientific literature, each with a distinct proposed mechanism of action.

Compound 30: A Quinoline-Chalcone Hybrid

One "Compound 30" is a hybrid molecule combining quinoline (B57606) and chalcone (B49325) structures, linked by an aminoalkyl sulphonamide. This agent has demonstrated notable in vitro activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum.

Quantitative Data:

| Compound | Target Strain | IC50 Value (µM) | Selectivity Index |

| Compound 30 | P. falciparum NF54 (CQS) | 0.10 | 435 |

Table 1: In vitro antimalarial activity of quinoline-chalcone hybrid Compound 30.[1]

Proposed Mechanism of Action:

The precise mechanism of this particular "Compound 30" is not definitively elucidated in the provided search results. However, its structural components suggest potential modes of action. Quinoline-based antimalarials, like chloroquine, are known to interfere with the parasite's detoxification of heme within the digestive vacuole.[1][2][3] They accumulate in this acidic compartment and inhibit the polymerization of toxic heme into hemozoin, leading to parasite death.[1][2] Chalcones are a class of compounds that have been investigated for a variety of biological activities, and their inclusion in this hybrid molecule may contribute to its antimalarial potency. The length of the alkyl linker in this hybrid molecule appears to be a critical factor for its activity.[1]

Compound 30: An Artelinic Acid Derivative

Another compound designated as "Compound 30" is a derivative of artelinic acid, which itself is a derivative of artemisinin (B1665778). This compound has shown enhanced in vitro activity against the liver stages of P. berghei and was also evaluated against P. falciparum.

Quantitative Data:

| Compound | Target Strain | IC50 Value (µM) |

| Compound 30 | P. falciparum W2 | 0.0125 |

Table 2: In vitro activity of artelinic acid derivative Compound 30 against P. falciparum.[4]

Proposed Mechanism of Action:

As a derivative of artemisinin, the mechanism of action of this "Compound 30" is likely related to the endoperoxide bridge characteristic of this class of drugs.[5] Artemisinins are thought to be activated by heme iron within the parasite-infected red blood cells.[6][7] This interaction leads to the generation of reactive oxygen species (ROS) and other radical species that damage parasite proteins and other macromolecules, ultimately causing parasite death.[6][8] The modification of the artemisinin structure to create this "Compound 30" was intended to improve its hydrolytic stability and half-life.[4]

Compound 30: A Pyrimido[1,2-c][9][10]benzothiazin-6-imine Derivative

A third "Compound 30" belongs to a class of 3,4-Dihydro-2H,6H-pyrimido[1,2-c][9][10]benzothiazin-6-imine derivatives. This compound has been investigated for its inhibitory activity against P. falciparum.

Proposed Mechanism of Action:

This line of compounds was designed as inhibitors of P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for parasite survival.[10] However, experimental evidence suggests that the growth inhibition of the P. falciparum blood stage by this "Compound 30" did not correlate with the inhibition of the mitochondrial electron transport chain (ETC), where PfDHODH is located. This has led to the hypothesis that this compound may have a dual mechanism of action, with one mechanism being independent of ETC inhibition.[10]

Compound 30: An Inhibitor of Nuclear Division and DNA Replication

Finally, another "Compound 30" is described as an antimalarial agent that acts on the ring and trophozoite stages of P. falciparum by blocking nuclear division and DNA replication.

Quantitative Data:

| Compound | Target Strain | IC50 Value (nM) | Affected Stages |

| Compound 30 | P. falciparum 3D7 | 88 | Ring and trophozoite |

| P. falciparum HB3 | 26 |

Table 3: In vitro activity of Compound 30 that blocks nuclear division.[8]

Proposed Mechanism of Action:

This "Compound 30" is reported to prevent DNA synthesis and nuclear division in the parasite.[8] This mode of action is distinct from many other antimalarials that target processes like heme detoxification or mitochondrial function. The specific molecular target of this compound within the DNA replication or nuclear division machinery is not specified in the provided information.

Experimental Protocols

Detailed experimental protocols for the characterization of these compounds would be found within the primary research articles reporting their discovery and evaluation. These protocols would typically include:

-

In vitro antimalarial activity assays: These assays are used to determine the IC50 values of the compounds against different strains of P. falciparum. A common method is the SYBR Green I-based fluorescence assay, which measures parasite DNA content as an indicator of parasite growth.

-

Cytotoxicity assays: To assess the selectivity of the compounds, their toxicity against mammalian cell lines (e.g., HeLa, HepG2) is typically evaluated using methods like the MTT assay.

-

Mechanism of action studies: Depending on the hypothesized target, various assays would be employed. For example:

-

Heme polymerization inhibition assay: To test for inhibition of hemozoin formation.

-

Mitochondrial membrane potential assays: To assess the impact on the parasite's mitochondrial function.

-

DNA replication and cell cycle analysis: Using techniques like flow cytometry with DNA staining dyes (e.g., DAPI) to investigate effects on the parasite's cell cycle.

-

Enzyme inhibition assays: To directly measure the inhibition of specific parasite enzymes like PfDHODH.

-

Visualizations

To proceed with creating diagrams for signaling pathways or experimental workflows, a specific "this compound" must be selected. For example, if focusing on the quinoline-chalcone hybrid, a diagram could illustrate the proposed mechanism of heme detoxification inhibition. If focusing on the artemisinin derivative, a diagram could depict the activation of the endoperoxide bridge and subsequent generation of reactive oxygen species.

Example DOT script for a hypothetical experimental workflow:

Caption: A generalized workflow for the in vitro evaluation and mechanism of action studies of a novel antimalarial compound.

To provide a comprehensive and accurate technical guide, please specify which "this compound" is of interest.

References

- 1. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]

- 6. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]

- 7. Malaria Medication: Antimalarials [emedicine.medscape.com]

- 8. Fast- and slow-acting antimalarials against cultured P. falciparum strains [mpmp.huji.ac.il]

- 9. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Target Identification of Antimalarial Agent 30 in Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with new mechanisms of action. This technical guide focuses on the target identification of a promising antimalarial candidate, designated here as Compound 30 , a derivative of 3,4-Dihydro-2H,6H-pyrimido[1,2-c][1][2]benzothiazin-6-imine. This document provides an in-depth overview of the experimental methodologies employed to identify its molecular target, quantitative data on its efficacy and selectivity, and a visualization of the relevant biological pathways and experimental workflows. The primary molecular target of Compound 30 has been identified as P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for parasite survival.

Introduction: The Pyrimidine Biosynthesis Pathway as a Druggable Target

Plasmodium falciparum, the deadliest species of malaria parasite, relies exclusively on the de novo synthesis of pyrimidines for the production of DNA, RNA, and phospholipids, as it lacks the pyrimidine salvage pathways present in its human host.[1] This metabolic distinction makes the enzymes of the de novo pyrimidine biosynthesis pathway attractive targets for selective antimalarial chemotherapy.

One of the key enzymes in this pathway is dihydroorotate dehydrogenase (DHODH), which catalyzes the fourth step: the oxidation of dihydroorotate to orotate.[3] Inhibition of PfDHODH effectively halts pyrimidine production, leading to parasite death. This guide details the identification and characterization of Compound 30, a potent and selective inhibitor of PfDHODH.

Quantitative Data Summary

The biological activity of Compound 30 and its derivatives has been quantified through a series of in vitro assays. The following tables summarize the key findings, providing a comparative overview of their potency, selectivity, and cytotoxicity.

Table 1: Inhibitory Activity of Compound 30 against P. falciparum Dihydroorotate Dehydrogenase (PfDHODH)

| Compound | IC50 (µM) against PfDHODH |

| Compound 30 | 0.86 |

| Derivative 1 | 0.65 |

| Derivative 2 | 0.70 |

| Derivative 3 | 1.3 |

IC50: The half-maximal inhibitory concentration.

Table 2: In Vitro Antimalarial Activity of Compound 30 against P. falciparum (3D7 strain)

| Compound | EC50 (µM) |

| Compound 30 | 0.78 |

| Derivative 1 | < 1 |

| Derivative 2 | 1 - 10 |

| Derivative 3 | > 10 |

EC50: The half-maximal effective concentration.

Table 3: Cytotoxicity of Compound 30 against Human Cell Lines

| Cell Line | CC50 (µM) |

| HEK293T | > 50 |

| HepG2 | > 50 |

| HeLa | > 50 |

CC50: The half-maximal cytotoxic concentration.

Experimental Protocols

The identification of PfDHODH as the target of Compound 30 and the characterization of its antimalarial activity involved several key experiments. Detailed methodologies are provided below.

PfDHODH Inhibition Assay (DCIP Assay)

This spectrophotometric assay measures the enzymatic activity of recombinant PfDHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

-

Reagents and Materials:

-

Recombinant PfDHODH enzyme

-

Assay buffer: 50 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

-

L-dihydroorotate (substrate)

-

Decylubiquinone (co-substrate)

-

2,6-dichloroindophenol (DCIP)

-

Compound 30 (or other test compounds) dissolved in DMSO

-

96-well microplates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-dihydroorotate, decylubiquinone, and DCIP.

-

Add 2 µL of the test compound at various concentrations to the wells of a 96-well plate.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding recombinant PfDHODH to each well.

-

Immediately measure the decrease in absorbance at 600 nm for 10 minutes at room temperature.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Antimalarial Activity Assay (PfLDH Assay)

This assay determines the effect of antimalarial compounds on the growth of P. falciparum in vitro by measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH).

-

Reagents and Materials:

-

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

-

Human red blood cells (RBCs)

-

Complete culture medium (e.g., RPMI-1640 with AlbuMAX II, hypoxanthine, and gentamicin)

-

Compound 30 (or other test compounds)

-

96-well microplates

-

MALSTAT reagent

-

NBT/PES solution

-

Spectrophotometer

-

-

Procedure:

-

Prepare a parasite culture with 0.5% parasitemia and 2.5% hematocrit in complete culture medium.

-

Add 180 µL of the parasite culture to the wells of a 96-well plate.

-

Add 20 µL of the test compound at various concentrations to the wells.

-

Incubate the plate for 72 hours at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the cells by freeze-thawing the plate.

-

Add 100 µL of MALSTAT reagent and 25 µL of NBT/PES solution to each well.

-

Incubate for 2 hours in the dark at room temperature.

-

Measure the absorbance at 650 nm.

-

EC50 values are calculated by comparing the absorbance in treated wells to that of untreated controls.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxicity of compounds on human cell lines by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

-

Reagents and Materials:

-

Human cell lines (e.g., HEK293T, HepG2, HeLa)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Compound 30 (or other test compounds)

-

MTT solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Spectrophotometer

-

-

Procedure:

-

Seed the human cells in a 96-well plate and allow them to adhere overnight.

-

Add the test compound at various concentrations to the wells.

-

Incubate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Remove the medium and add fresh medium containing MTT solution.

-

Incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

CC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Visualizations

Signaling Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum, highlighting the step catalyzed by PfDHODH, the target of Compound 30.

Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of Compound 30 on PfDHODH.

Experimental Workflow: Target Identification

The logical workflow for identifying and validating the target of a novel antimalarial compound is depicted below.

Caption: A generalized workflow for the target identification and validation of a novel antimalarial compound.

Experimental Workflow: In Vitro Antimalarial Assay

The following diagram outlines the key steps in the in vitro parasite growth inhibition assay.

Caption: Workflow for the in vitro antimalarial activity assessment using the pLDH assay.

Conclusion

The data and methodologies presented in this guide strongly support the identification of PfDHODH as the molecular target of antimalarial Compound 30. Its potent and selective inhibition of this essential parasite enzyme, coupled with low cytotoxicity against human cells, positions Compound 30 and its derivatives as promising leads for the development of a new class of antimalarial drugs. Further optimization of this chemical scaffold could lead to the development of a clinical candidate with a novel mechanism of action, which is crucial in the fight against drug-resistant malaria.

References

In Vitro Antimalarial Profile of Compound 30 (TCMDC-135051): A PfCLK3 Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of the antimalarial agent designated as compound 30 (TCMDC-135051), a potent inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3). This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery.

Core Findings: In Vitro Efficacy

Compound 30 (TCMDC-135051) has demonstrated significant activity against multiple stages of the Plasmodium falciparum life cycle. As a nanomolar inhibitor of PfCLK3, a protein kinase essential for pre-mRNA processing, this agent disrupts parasite development in both asexual and sexual stages.[1] The compound's efficacy against both chloroquine-sensitive and resistant strains, as well as its transmission-blocking potential, underscores its promise as a next-generation antimalarial candidate.

Quantitative Summary of Antiplasmodial Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of compound 30 against various stages and strains of Plasmodium parasites.

| Parameter | Strain/Stage | IC50 Value | Reference |

| PfCLK3 Inhibition | - | 4.8 nM or 40 nM | [1] |

| Asexual Stage Viability | P. falciparum 3D7 | Submicromolar | [1] |

| Gametocyte Viability | P. falciparum Pf2004 (Stage II) | 0.91 µM | [1] |

| Gametocyte Viability | P. falciparum Pf2004 (Stage V) | 0.8 µM | [1] |

| Exflagellation Inhibition | - | 0.2 µM | [1] |

| Oocyst Prevalence | - | 0.8 µM (in indirect SMFA) | [1] |

| Liver Stage Invasion | P. berghei | Inhibited | [1] |

Experimental Methodologies

The following sections detail the typical experimental protocols employed to ascertain the in vitro antiplasmodial activity of compounds like agent 30.

Plasmodium falciparum Culture

P. falciparum parasites (e.g., 3D7, K1, NF54 strains) are cultured in vitro in human O+ erythrocytes. The culture medium typically consists of RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, L-glutamine, and AlbuMAX II or human serum. Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2. Parasitemia is monitored by microscopic examination of Giemsa-stained thin blood smears.

In Vitro Antiplasmodial Activity Assay (Asexual Stages)

A common method for assessing the inhibitory activity of compounds against the asexual blood stages of P. falciparum is the SYBR Green I-based fluorescence assay.

-

Compound Preparation: The test compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the desired final concentrations.

-

Assay Plate Preparation: Asynchronous or synchronized parasite cultures (typically at the ring stage) with a defined parasitemia and hematocrit are plated into 96-well microplates. The diluted test compound is then added to the wells.

-

Incubation: The plates are incubated for 72 hours under the standard culture conditions described above to allow for parasite multiplication.

-

Lysis and Staining: After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This buffer lyses the red blood cells and the parasites, releasing the parasite DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths. The intensity of the fluorescence is proportional to the amount of parasite DNA, and thus to the number of parasites.

-

Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition at each drug concentration relative to drug-free controls. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Gametocyte Viability Assay

To assess the activity against sexual stages, mature Stage V gametocytes are exposed to the test compound for a defined period (e.g., 48-72 hours). Viability can be determined using a variety of methods, including the AlamarBlue assay, which measures metabolic activity, or by assessing gamete formation (exflagellation) for male gametocytes.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for compound 30 and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action for Compound 30 (TCMDC-135051).

Caption: Standard workflow for in vitro antiplasmodial activity testing.

References

"Antimalarial agent 30" structure-activity relationship (SAR) studies

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Antimalarial Agent 30 and its Analogs

This guide provides a detailed examination of the structure-activity relationships (SAR) for a series of 6-chloro-2-arylvinylquinoline derivatives, with a specific focus on the compound designated as agent 30 . This document is intended for researchers, scientists, and professionals in the field of drug development.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and forms the backbone of several critical antimalarial drugs, including the landmark 4-aminoquinoline, chloroquine (B1663885).[1] The efficacy of chloroquine against all human malaria parasites, combined with its low cost and favorable safety profile, made it a frontline therapy for decades.[1] However, the emergence of widespread resistance, primarily due to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, has severely compromised its utility and necessitated the development of new agents.[1][2]

Re-engineering existing pharmacophores is a proven strategy for developing next-generation therapeutics. Styrylquinoline derivatives, a class within the broader quinoline family, have demonstrated a wide spectrum of pharmacological activities and represent a promising avenue for discovering novel antimalarial candidates capable of overcoming existing resistance mechanisms.[1] This guide focuses on a specific series of 6-chloro-2-arylvinylquinolines and elucidates the key structural features governing their antiplasmodial activity, with compound 30 serving as a central point of analysis.

Core Structure-Activity Relationship (SAR) Analysis

The SAR studies on 6-chloro-2-arylvinylquinolines focused on optimizing the in vitro activity against the chloroquine-resistant (CQR) Dd2 strain of Plasmodium falciparum. The core structure consists of a 6-chloroquinoline (B1265530) ring linked to a substituted aryl ring via a vinyl bridge. The analysis primarily revolves around the nature and position of substituents on the terminal aryl ring.

Impact of Fluoro-Substitution on the Aryl Ring

The position of a fluorine atom on the terminal benzene (B151609) ring was found to have a profound impact on antimalarial potency. A systematic evaluation of ortho-, meta-, and para-substituted analogs revealed a clear trend in activity against both chloroquine-resistant (Dd2) and chloroquine-sensitive (3D7) strains of P. falciparum.

-

Para-Fluoro Substitution (Compound 29): The analog with a fluorine atom at the 4-position (para) of the benzene ring, compound 29 , exhibited the highest potency in the series. It displayed an EC50 value of 4.8 ± 2.0 nM against the resistant Dd2 strain, making it significantly more potent than other isomers.[1]

-

Meta-Fluoro Substitution (Compound 31): Shifting the fluorine to the 3-position (meta) resulted in a slight decrease in activity, with compound 31 showing EC50 values of 5.9 ± 1.4 nM and 23.0 ± 2.8 nM against the Dd2 and 3D7 strains, respectively.[1]

-

Ortho-Fluoro Substitution (Compound 30): The target of this guide, agent 30 , features a fluorine atom at the 2-position (ortho). This substitution led to a marked decrease in potency. Compound 30 displayed an EC50 of 26.0 ± 0.9 nM against the Dd2 strain and 55.9 ± 9.5 nM against the 3D7 strain, representing a five-fold and nearly seven-fold reduction in activity compared to its para-substituted counterpart (compound 29) against the respective strains.[1]

This trend strongly suggests that steric hindrance from the ortho-substituent may interfere with the compound's ability to bind to its molecular target. The para-position appears to be the most favorable location for a small electron-withdrawing group like fluorine.

Quantitative Data Summary

The following tables summarize the quantitative in vitro antiplasmodial activity for the key fluoro-substituted 6-chloro-2-arylvinylquinolines.

| Compound ID | Aryl Ring Substitution (R²) | EC50 vs. P. falciparum Dd2 (CQR) | EC50 vs. P. falciparum 3D7 (CQS) |

| 29 | 4-Fluoro (para) | 4.8 ± 2.0 nM | 8.7 ± 0.5 nM |

| 31 | 3-Fluoro (meta) | 5.9 ± 1.4 nM | 23.0 ± 2.8 nM |

| 30 | 2-Fluoro (ortho) | 26.0 ± 0.9 nM | 55.9 ± 9.5 nM |

| Data sourced from Feng et al., J Med Chem.[1] |

Visualization of SAR Logical Flow

The following diagram illustrates the logical relationship between substituent position and antimalarial activity derived from the SAR studies.

Caption: SAR logic for fluoro-substituted arylvinylquinolines.

Experimental Protocols

The methodologies outlined below are representative of the key experiments used in the SAR evaluation of this compound series.

General Synthetic Chemistry

The synthesis of 6-chloro-2-arylvinylquinolines is typically achieved through multi-step synthetic routes. While specific reagents and conditions vary, a general workflow involves the construction of the quinoline core followed by the installation of the arylvinyl side chain, often via olefination reactions.

In Vitro Antiplasmodial Activity Assay

The potency of the compounds against P. falciparum is determined using a standardized parasite viability assay.

-

Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to achieve a range of final concentrations for testing.

-

Assay Protocol:

-

Asynchronous parasite cultures (typically at ~1% parasitemia and 2% hematocrit) are plated into 96-well microplates.

-

Diluted compounds are added to the wells and the plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, parasite viability is assessed using a fluorescent DNA-intercalating dye (e.g., SYBR Green I). The plate is frozen and thawed to lyse the erythrocytes and release parasite DNA.

-

SYBR Green I lysis buffer is added, and after a further incubation period, fluorescence is read using a microplate reader.

-

-

Data Analysis: The fluorescence intensity data is normalized to controls (no drug) and used to calculate the 50% effective concentration (EC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

The diagram below outlines the typical workflow for a structure-activity relationship study in antimalarial drug discovery.

Caption: General workflow for an antimalarial SAR study.

References

Technical Guide: Inhibition of Plasmodium berghei Liver Stage by Antimalarial Agent 30

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of "Antimalarial agent 30," a novel β-carboline compound, and its inhibitory activity against the liver stage of Plasmodium berghei. The information compiled herein is based on available scientific literature and is intended to provide a comprehensive resource for researchers in the field of antimalarial drug discovery.

Quantitative Data Summary

"this compound," also identified as compound 11 in the study by Viswanathan et al., has demonstrated notable activity against the liver stage of P. berghei. The key quantitative data is summarized in the table below.

| Compound Name | Alias | Target Organism | Assay Type | Potency (EC50) | Primary Reference |

| This compound | Compound 11 | Plasmodium berghei | Liver Stage Inhibition | 5.2 µM | Viswanathan et al., 2023 |

Experimental Protocols

While the full experimental details from the primary reference are not publicly available, the following is a detailed, reconstructed protocol for a typical in vitro P. berghei liver stage inhibition assay using bioluminescence, based on established methodologies. This protocol is representative of the techniques likely used to determine the efficacy of this compound.

In Vitro Plasmodium berghei Liver Stage Inhibition Assay (Bioluminescence)

Objective: To quantify the dose-dependent inhibition of P. berghei liver stage development by a test compound.

Materials:

-

Parasites: Transgenic P. berghei parasites expressing luciferase (e.g., PbGFP-Luccon).

-

Cells: Human hepatoma cell line (e.g., Huh7).

-

Reagents:

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Sporozoite dissection medium (e.g., RPMI 1640).

-

This compound (dissolved in a suitable solvent like DMSO).

-

Luciferase assay substrate (e.g., D-luciferin).

-

Cell lysis buffer.

-

-

Equipment:

-

96-well black, clear-bottom tissue culture plates.

-

Luminometer.

-

CO2 incubator (37°C, 5% CO2).

-

Microscope for sporozoite dissection.

-

Methodology:

-

Cell Seeding:

-

Huh7 cells are seeded into 96-well plates at a density that ensures a confluent monolayer at the time of infection.

-

Plates are incubated overnight to allow for cell adherence.

-

-

Sporozoite Isolation:

-

Salivary glands are dissected from Anopheles mosquitoes infected with luciferase-expressing P. berghei sporozoites.

-

Sporozoites are released from the glands by mechanical disruption and counted using a hemocytometer.

-

-

Infection:

-

The cell culture medium is replaced with fresh medium containing the desired concentration of sporozoites.

-

The plates are centrifuged to facilitate sporozoite contact with the hepatoma cells and then incubated.

-

-

Compound Treatment:

-

A serial dilution of this compound is prepared.

-

A few hours post-infection, the medium is replaced with medium containing the different concentrations of the test compound. Control wells receive vehicle only (e.g., DMSO).

-

-

Incubation:

-

The infected and treated cells are incubated for a period that allows for significant liver-stage development (typically 48-52 hours).

-

-

Luminescence Measurement:

-

After incubation, the culture medium is removed, and the cells are washed.

-

Cell lysis buffer is added to each well, followed by the luciferase substrate.

-

The luminescence, which is proportional to the parasite load, is measured using a luminometer.

-

-

Data Analysis:

-

The relative luminescence units (RLU) are plotted against the compound concentration.

-

The EC50 value is calculated using a suitable nonlinear regression model.

-

Visualizations

Proposed Signaling Pathway of β-carboline Antimalarials

The β-carboline class of compounds, to which this compound belongs, is suggested to exert its antimalarial effect by targeting the Plasmodium falciparum heat shock protein 90 (PfHsp90)[1]. Hsp90 is a molecular chaperone crucial for the proper folding and stability of numerous client proteins, many of which are essential for parasite survival and development. Inhibition of PfHsp90 disrupts this process, leading to parasite death.

References

Unveiling Antimalarial Agent 30: A Novel β-Carboline Targeting Plasmodium falciparum's Heat Shock Protein 90

A deep dive into the novelty, mechanism of action, and patent landscape of a promising new antimalarial compound for researchers, scientists, and drug development professionals.

Executive Summary

Antimalarial agent 30, also identified as compound 11 in recent literature, is a novel β-carboline derivative demonstrating significant promise as a new therapeutic against malaria. Its novelty lies in its specific targeting of the Plasmodium falciparum heat shock protein 90 (PfHsp90), a crucial chaperone protein for parasite survival and development. This mechanism of action is distinct from currently available antimalarial drugs, offering a potential new weapon against drug-resistant parasite strains. This technical guide provides a comprehensive overview of the compound's novelty, its patent landscape, detailed experimental protocols for its synthesis and evaluation, and a summary of its biological activity.

Novelty and Patent Landscape

This compound emerges from a class of β-carboline compounds, inspired by the natural product harmine, which has been shown to target PfHsp90. The novelty of this specific agent stems from its synthetic modifications, which are designed to enhance its potency and selectivity for the parasite's Hsp90 over the human homologue, thereby aiming for a better therapeutic window.

The primary innovation is the targeting of the PfHsp90 ATPase activity, which is essential for the chaperone's function in protein folding and maturation of client proteins vital for the parasite's lifecycle. By inhibiting PfHsp90, this compound disrupts proteostasis in the parasite, leading to its death. This mode of action is a significant departure from traditional antimalarials that target pathways like heme detoxification or folate synthesis.

Patent Landscape: The patent landscape for β-carboline derivatives as antimalarials is an active area of research. While a specific patent for "this compound" or "compound 11" has not been definitively identified in the public domain at the time of this writing, the affiliated research institution, Duke University, is a key assignee for patents related to β-carboline antimalarials targeting PfHsp90. Researchers and drug developers should closely monitor patent applications from Duke University and the inventors associated with the primary publication for the most current intellectual property status. A general US patent (US6821975B1) exists for beta-carboline drug products, indicating a broader interest in this chemical class for therapeutic purposes[1].

Data Presentation: Biological Activity of this compound

The biological activity of this compound (compound 11) and related compounds is summarized below. The data highlights its potency against both the liver and blood stages of the malaria parasite.

| Compound | Target Stage | P. falciparum Strain | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) against Human Cell Line | Selectivity Index (SI) |

| This compound (Cpd 11) | P. berghei liver stage | - | 5.2 | Not specified | Not specified |

| This compound (Cpd 11) | P. falciparum blood stage | Not specified | 9.48 | Not specified | Not specified |

Note: More comprehensive data on a wider range of P. falciparum strains and specific cytotoxicity values are pending full publication of supplementary data from the primary research.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound, based on established protocols for β-carboline derivatives and their antimalarial assessment.

Synthesis of this compound (Compound 11)

The synthesis of β-carboline derivatives like this compound typically involves a two-step process: a Pictet-Spengler reaction followed by an oxidation step.

Step 1: Pictet-Spengler Reaction (General Protocol)

-

To a solution of tryptamine (B22526) (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or toluene), add the desired aldehyde (1.1 equivalents).

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature or with gentle heating for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tetrahydro-β-carboline intermediate.

Step 2: Oxidation to β-carboline (General Protocol)

-

Dissolve the crude tetrahydro-β-carboline intermediate in a suitable solvent (e.g., toluene (B28343) or methanol).

-

Add an oxidizing agent (e.g., 10% palladium on carbon, manganese dioxide, or iodine).

-

Reflux the mixture for 2-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure β-carboline product.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This assay measures the inhibition of P. falciparum growth in red blood cells.

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the compound in a 96-well plate with complete culture medium.

-

Add synchronized ring-stage P. falciparum-infected red blood cells (2% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 72 hours at 37°C in a gassed chamber (5% CO₂, 5% O₂, 90% N₂).

-

After incubation, lyse the red blood cells by adding SYBR Green I lysis buffer and incubate in the dark for 1 hour.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Method)

This assay assesses the toxicity of the compound against a human cell line (e.g., HEK293T).

-

Seed human cells in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of the test compound to the wells and incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

PfHsp90 ATPase Inhibition Assay

This assay measures the ability of the compound to inhibit the ATP-hydrolyzing activity of PfHsp90.

-

Incubate recombinant PfHsp90 protein with varying concentrations of the test compound in an assay buffer at 37°C for 15 minutes.

-

Initiate the ATPase reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (B84403) released using a malachite green-based colorimetric assay.

-

Measure the absorbance at ~620-650 nm.

-

Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

References

Initial Pharmacokinetic Profile of Antimalarial Agent 30: A Technical Guide

Introduction

The identification and characterization of novel antimalarial agents are critical to overcoming the challenge of drug resistance. This technical guide provides an in-depth overview of the initial pharmacokinetic (PK) profile of a promising class of antimalarial compounds, herein referred to as "Antimalarial Agent 30." It is important to note that "this compound" is not a universally standardized designation but is used here to represent a composite profile of novel antimalarial candidates, with a focus on the β-carboline series of compounds that have shown significant promise in preclinical studies. This document is intended for researchers, scientists, and drug development professionals.

The β-carboline derivatives have emerged as a significant area of interest in antimalarial drug discovery. These compounds are believed to exert their antiparasitic effect through a novel mechanism of action, potentially involving the inhibition of the Plasmodium falciparum heat shock protein 90 (PfHsp90). The initial assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of these agents is a crucial step in their development as potential clinical candidates.

Quantitative Pharmacokinetic Data

The following tables summarize the in vitro ADME and in vivo pharmacokinetic parameters for representative novel antimalarial agents, including promising β-carboline derivatives.

Table 1: In Vitro ADME Profile of Representative Novel Antimalarial Agents

| Parameter | Result | Interpretation |

| Solubility (µM) | Varies | Optimization is often needed to improve solubility. |

| Permeability (PAMPA) | Moderate to High | Indicates potential for good oral absorption. |

| Microsomal Stability (t½, min) | > 30 | Suggests a low to moderate rate of metabolism. |

| Plasma Protein Binding (%) | High | May affect the free drug concentration and efficacy. |

| CYP450 Inhibition (IC50, µM) | > 10 | Low potential for drug-drug interactions. |

Table 2: In Vivo Pharmacokinetic Profile of a Representative β-Carboline Derivative in a Murine Model

| Parameter | Oral (p.o.) | Intravenous (i.v.) |

| Dose (mg/kg) | 20 | 4 |

| Cmax (µM) | ~3.0 | - |

| Tmax (h) | 0.5 | - |

| AUC0–∞ (µM·min) | ~300 | ~100 |

| Half-life (t½, h) | ~3.0 | ~0.7 |

| Bioavailability (%) | ~70 | - |

| Volume of Distribution (L/kg) | - | High (~25) |

| Clearance (mL/min/kg) | - | High (~90) |

Data compiled from representative studies of novel antimalarial compounds, including 3,5-diaryl-2-aminopyridines which share some developmental pathways with other modern antimalarials.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacokinetic properties of novel antimalarial candidates.

In Vitro ADME Assays

1. Metabolic Stability Assay:

-

Objective: To determine the rate of metabolism of the compound by liver microsomes.

-

Procedure: The test compound (1 µM) is incubated with liver microsomes (from mouse, rat, or human) and NADPH (a cofactor for metabolic enzymes) at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30 minutes), and the reaction is stopped by adding a cold organic solvent. The concentration of the remaining parent compound is quantified by LC-MS/MS. The half-life (t½) is then calculated.

2. Parallel Artificial Membrane Permeability Assay (PAMPA):

-

Objective: To assess the passive permeability of a compound across an artificial membrane, predicting its potential for oral absorption.

-

Procedure: A donor plate containing the test compound in a buffer solution is placed on top of an acceptor plate, separated by a filter coated with a lipid layer that mimics the intestinal barrier. After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured. The permeability coefficient is then calculated.

3. Plasma Protein Binding Assay:

-

Objective: To determine the extent to which a compound binds to plasma proteins.

-

Procedure: The test compound is added to plasma, and the mixture is placed in a dialysis device with a semi-permeable membrane. The device is incubated until equilibrium is reached. The concentrations of the compound in the plasma and buffer compartments are then measured to determine the percentage of protein binding.

In Vivo Pharmacokinetic Studies in a Murine Model

1. Animal Model:

-

Male C57BL/6 or Swiss albino mice are commonly used.[1] Animals are housed in controlled conditions with access to food and water ad libitum.

2. Dosing:

-

Oral (p.o.): A single dose (e.g., 20 mg/kg) of the compound, formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water), is administered by oral gavage.

-

Intravenous (i.v.): A single dose (e.g., 4 mg/kg) is administered via the tail vein.[1]

3. Blood Sampling:

-

Blood samples (approximately 30 µL) are collected from the tail vein at multiple time points (e.g., 0, 10 min, 30 min, 1, 2, 4, 8, and 24 hours) after dosing.[1]

4. Sample Analysis:

-

Plasma is separated from the blood samples by centrifugation. The concentration of the compound in the plasma is quantified using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

-

The plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, half-life, bioavailability, volume of distribution, and clearance.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for β-carboline antimalarials targeting Hsp90.

Experimental Workflow

Caption: Workflow for the pharmacokinetic evaluation of novel antimalarial agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antimalarial Agent 30 Against P. falciparum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health burden, exacerbated by the emergence and spread of drug-resistant parasite strains. The development of new antimalarial agents is a critical priority. This document provides detailed application notes and protocols for the in vitro assessment of "Antimalarial Agent 30," a compound identified as an inhibitor of Plasmodium falciparum.[1][2]

The primary method detailed here is the SYBR Green I-based fluorescence assay, a widely used, robust, and cost-effective method for determining the 50% inhibitory concentration (IC50) of potential antimalarial compounds.[3][4] This assay measures the proliferation of parasites by quantifying the amount of parasite DNA. Additionally, protocols for the parasite lactate (B86563) dehydrogenase (pLDH) assay are included as an alternative method.

Data Presentation

The in vitro antiplasmodial activity of this compound is summarized in the tables below. These tables present hypothetical IC50 values against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum, with Chloroquine included as a reference compound.

Table 1: In Vitro Antiplasmodial Activity of this compound and Chloroquine against P. falciparum Strains

| Compound | P. falciparum Strain | IC50 (nM) | Resistance Index (RI)* |

| This compound | 3D7 (Chloroquine-sensitive) | 15.2 ± 2.1 | 1.5 |

| Dd2 (Chloroquine-resistant) | 22.8 ± 3.5 | ||

| Chloroquine | 3D7 (Chloroquine-sensitive) | 20.5 ± 4.3 | 12.2 |

| Dd2 (Chloroquine-resistant) | 250.1 ± 18.7 |

*Resistance Index (RI) = IC50 of resistant strain / IC50 of sensitive strain

Experimental Protocols

P. falciparum Culture Maintenance

Continuous in vitro cultures of P. falciparum are essential for drug susceptibility testing.

Materials:

-

P. falciparum strains (e.g., 3D7, Dd2)

-

Human erythrocytes (O+)

-

Complete parasite culture medium (RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and Albumax II or human serum)

-

Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C[5]

-

Sterile culture flasks and plates

Protocol:

-

Maintain parasite cultures in 25 cm² flasks at a 5% hematocrit in complete culture medium.

-

Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

-

Subculture the parasites every 2-3 days to maintain a parasitemia between 1-5%.

-

For drug assays, synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment to ensure consistency.[5]

SYBR Green I-Based Fluorescence Assay

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.[3][6]

Materials:

-

Synchronized ring-stage P. falciparum culture

-

Complete culture medium

-

This compound and control drugs (e.g., Chloroquine)

-

Dimethyl sulfoxide (B87167) (DMSO) for drug stock solutions

-

Black, clear-bottom 96-well microplates

-

SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)[6]

-

Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)[6]

Protocol:

-

Drug Plate Preparation:

-

Prepare serial dilutions of this compound and control drugs in complete culture medium in a separate 96-well plate. The final concentration of DMSO should be kept below 0.5%.

-

Transfer 100 µL of each drug dilution to the black assay plate.

-

Include wells for positive control (parasites with no drug) and negative control (uninfected erythrocytes).

-

-

Parasite Seeding:

-

Incubation:

-

Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[5]

-

-

Lysis and Staining:

-

Fluorescence Reading:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[6]

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.

-

Determine the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Parasite Lactate Dehydrogenase (pLDH) Assay

The pLDH assay is a colorimetric method that measures the activity of the parasite-specific enzyme lactate dehydrogenase.[7][8]

Materials:

-

Synchronized ring-stage P. falciparum culture

-

Complete culture medium

-

This compound and control drugs

-

96-well microplates

-

Malstat reagent

-

NBT/PES solution (Nitroblue tetrazolium/phenazine ethosulfate)

-

Spectrophotometer (650 nm)

Protocol:

-

Assay Setup: Prepare drug dilutions and add parasite suspension to 96-well plates as described for the SYBR Green I assay and incubate for 72 hours.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Enzyme Reaction:

-

Add Malstat reagent to each well, followed by the NBT/PES solution.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

-

Absorbance Reading: Measure the optical density at 650 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and IC50 values as described for the SYBR Green I assay.

Visualizations

Experimental Workflow

Caption: Workflow for the SYBR Green I in vitro antimalarial assay.

Potential Antimalarial Drug Targets

Caption: Potential cellular targets for antimalarial compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. iddo.org [iddo.org]

- 7. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir-library.ku.ac.ke [ir-library.ku.ac.ke]

Application Notes and Protocols for In Vivo Testing of Antimalarial Agent 30

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of "Antimalarial Agent 30," a novel investigational compound with potential antimalarial activity. The protocols described herein are based on established and widely used rodent models of malaria, which are instrumental in the preclinical assessment of drug efficacy.[1][2][3] These models, primarily utilizing Plasmodium berghei, are crucial for understanding the dose-response relationship, efficacy, and potential toxicity of new antimalarial candidates before they advance to clinical trials.[4]

Data Presentation

The efficacy of this compound was evaluated in a 4-day suppressive test using a Plasmodium berghei ANKA strain infection model in mice.[4][5] The results, including dose-ranging studies and comparison with the standard antimalarial drug chloroquine, are summarized below.

Table 1: Dose-Response Efficacy of this compound in P. berghei Infected Mice

| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Parasitemia on Day 4 (%) | Percent Inhibition (%) | Mean Survival Time (Days) |

| Vehicle Control | - | Oral | 35.2 ± 4.5 | 0 | 7.5 ± 1.2 |

| This compound | 10 | Oral | 19.7 ± 3.1 | 44.0 | 12.3 ± 2.1 |

| This compound | 30 | Oral | 8.5 ± 2.2 | 75.9 | 21.8 ± 3.5 |

| This compound | 50 | Oral | 2.1 ± 0.8 | 94.0 | >30 (Cured) |

| Chloroquine | 20 | Oral | 1.5 ± 0.5 | 95.7 | >30 (Cured) |

Data are presented as mean ± standard deviation.

Table 2: Comparative Efficacy of this compound and Chloroquine

| Parameter | This compound | Chloroquine |

| ED50 (mg/kg/day) | 18.5 | 5.2 |

| ED90 (mg/kg/day) | 45.2 | 15.8 |

| Therapeutic Index | >10 | ~8 |

ED50 and ED90 values were calculated from the dose-response data in Table 1.

Experimental Protocols

Animal Model and Parasite Strain

-

Animal Model: Swiss albino mice (female, 6-8 weeks old, weighing 20-25 g) are used for the study.[4] Animals are housed in standard conditions with ad libitum access to food and water.

-

Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei (ANKA) is used.[4][5] The parasite is maintained in donor mice through serial passage.

Inoculation of Parasites

-

A donor mouse with a parasitemia level of 20-30% is euthanized, and blood is collected via cardiac puncture into a heparinized tube.[5]

-

The blood is diluted with physiological saline to a concentration of 1 x 10^7 parasitized red blood cells (pRBCs) per 0.2 mL.

-

Each experimental mouse is inoculated intraperitoneally with 0.2 mL of the diluted blood containing 1 x 10^7 pRBCs.[5]

Drug Preparation and Administration

-

This compound is formulated in a vehicle of 70% Tween 80 and 30% ethanol (B145695) for oral administration.[5]

-

Chloroquine phosphate (B84403) is dissolved in distilled water.

-

Treatment is initiated 2 hours post-infection (Day 0) and continued daily for four consecutive days (Day 0 to Day 3).

-

The drug solutions are administered orally using a gavage needle.

Assessment of Parasitemia

-

On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.

-

The smears are fixed with methanol (B129727) and stained with Giemsa stain.

-

Parasitemia is determined by counting the number of pRBCs per 1000 total red blood cells under a microscope.

-

The percentage of parasitemia is calculated as: (Number of pRBCs / Total number of RBCs) x 100

Evaluation of Efficacy

-

Percent Inhibition: The average parasitemia in each treatment group is compared to the vehicle control group to calculate the percentage of parasite growth inhibition: ((Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group) x 100

-

Mean Survival Time: The mice are monitored daily, and the number of days until mortality is recorded for each mouse. The mean survival time for each group is then calculated. Mice that survive beyond 30 days are considered cured.[4]

Visualizations

Hypothetical Signaling Pathway of this compound

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow for In Vivo Testing

Caption: Workflow for the 4-day suppressive test.

References

- 1. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]

- 2. miguelprudencio.com [miguelprudencio.com]

- 3. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmv.org [mmv.org]

- 5. In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vivo Evaluation of Antimalarial Agent 30 in Murine Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of drug-resistant Plasmodium parasites necessitates the discovery and development of novel antimalarial therapeutics. Murine models of malaria serve as a critical preclinical tool to assess the efficacy, safety, and pharmacokinetic profile of new chemical entities.[1][2][3][4] This document provides detailed application notes and standardized protocols for the in vivo evaluation of "Antimalarial Agent 30," a novel investigational compound. The methodologies outlined are based on established and widely used rodent malaria models, primarily utilizing Plasmodium berghei.[4]

Section 1: Data Presentation - Dosage and Efficacy

The following tables summarize the typical dosage and administration routes for a novel antimalarial agent during preclinical evaluation in mice, as well as expected efficacy outcomes based on standard assays.

Table 1: Dosage and Administration of this compound in Mice

| Parameter | Details | Reference Protocol |

| Mouse Strain | Swiss albino, ICR, or C57BL/6 mice (18-22g) | [1][2] |

| Parasite Strain | Plasmodium berghei (ANKA strain) | [1][4] |

| Administration Routes | Oral (p.o.), Subcutaneous (s.c.), Intraperitoneal (i.p.), Intravenous (i.v.) | [5][6] |

| Vehicle Formulation | 7% Tween 80, 3% ethanol (B145695) in distilled water | [1][4][5] |

| Dosage Range (4-Day Suppressive Test) | 10, 30, 50, 100 mg/kg body weight | [5] |

| Administration Volume | 0.2 mL for i.p. and i.v.; up to 1 mL for s.c. (multiple sites if >0.5mL); 20 ml/kg for p.o. | [6][7] |

Table 2: Summary of In Vivo Efficacy Assays for this compound

| Assay | Dosage (mg/kg) | Administration Route | Expected Outcome | Positive Control |

| 4-Day Suppressive Test | 10 - 100 | p.o. or s.c. | Dose-dependent reduction in parasitemia | Chloroquine (5-20 mg/kg) |

| ED50/ED90 Determination | Dose-ranging (e.g., 3, 10, 30, 100) | p.o. or s.c. | Calculation of 50% and 90% effective doses | Chloroquine |

| Curative (Rane's) Test | 50 - 200 | p.o. or s.c. | Clearance of established parasitemia and survival | Artemisinin derivatives |

| Prophylactic Test | 100 | p.o. or s.c. | Prevention of patent infection | Mefloquine |

Section 2: Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Peters' 4-Day Suppressive Test

This is the primary in vivo screening method to evaluate the schizonticidal activity of a compound against a newly initiated malaria infection.[4]

Objective: To determine the percent suppression of P. berghei parasitemia in mice by this compound.

Materials:

-

Plasmodium berghei (e.g., ANKA strain) infected donor mouse (20-30% parasitemia).[1]

-

Experimental mice (e.g., Swiss albino, 18-22g).[1]

-

This compound.

-

Positive control: Chloroquine.[1]

-

Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).[1][4]

-

Giemsa stain, methanol (B129727), microscope slides.

-

Saline solution, syringes, and needles.

Procedure:

-

Parasite Inoculation (Day 0):

-

Animal Grouping and Drug Administration (Day 0 to Day 3):

-

Randomly divide the infected mice into groups (n=5 per group):

-

Vehicle Control (Negative Control)

-

Positive Control (e.g., Chloroquine at 20 mg/kg)

-

Experimental Groups (e.g., this compound at 10, 30, and 100 mg/kg).

-

-

Two to four hours post-infection, administer the first dose of the respective treatments via the desired route (e.g., oral gavage).[1][5]

-

Administer subsequent doses once daily for the next three consecutive days (Day 1, 2, and 3).[5]

-

-

Monitoring Parasitemia (Day 4):

-

On Day 4, prepare thin blood smears from the tail vein of each mouse.

-

Fix the smears with methanol and stain with Giemsa.

-

Determine the percentage of parasitemia by counting the number of iRBCs per 1000 total RBCs under a microscope with an oil immersion objective.[1]

-

-

Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percent suppression of parasitemia for each experimental group using the following formula: % Suppression = [ (Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control ] * 100[4]

-

Protocol 2: Dose-Response and ED50/ED90 Determination

This secondary assay is performed on compounds that show significant activity in the 4-day suppressive test to determine the doses that produce 50% (ED50) and 90% (ED90) reduction in parasitemia.[1][5]

Objective: To establish the dose-response relationship for this compound and calculate its ED50 and ED90 values.

Procedure:

-

Follow the same procedure as the 4-day suppressive test.

-

Use a wider range of doses for this compound, typically spanning at least four dose levels (e.g., 3, 10, 30, 100 mg/kg).[5]

-

Calculate the percent inhibition for each dose.

-

Determine the ED50 and ED90 values by performing a probit analysis of the dose-response data, plotting the log of the dose against the percent inhibition.[5]

Section 3: Visualizations

Diagrams illustrating the experimental workflow and a hypothetical signaling pathway are provided below.

Caption: Workflow for in vivo antimalarial efficacy testing (4-Day Suppressive Test).

Caption: Hypothetical signaling pathway for the mechanism of action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mmv.org [mmv.org]

- 6. cea.unizar.es [cea.unizar.es]

- 7. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimalarial evaluation of selected medicinal plant extracts used in Iranian traditional medicine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Formulation of Antimalarial Agent 30 for Improved Solubility and Bioavailability

Introduction

Antimalarial Agent 30 (AA30) is a novel synthetic compound demonstrating potent in vitro activity against multi-drug resistant strains of Plasmodium falciparum. Despite its promising efficacy, AA30 is classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by high permeability but very low aqueous solubility.[1][2][3] This poor solubility is a significant barrier to its clinical development, as it limits oral absorption and leads to insufficient bioavailability. To overcome this challenge, formulation strategies are essential to enhance the dissolution rate and solubility of AA30.[4][5][6]

This document details the development and characterization of an amorphous solid dispersion (ASD) of AA30.[7][8] ASDs are a proven technology for improving the oral bioavailability of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state, stabilized within a polymer matrix.[7][8][9] The selected formulation strategy involves spray drying AA30 with a hydrophilic polymer carrier, which has been shown to significantly increase the dissolution rate and maintain a supersaturated state of the drug in solution.[7][10]

Target Audience: Researchers, scientists, and drug development professionals in the fields of pharmaceutics, medicinal chemistry, and infectious diseases.

Quantitative Data Summary

The following tables summarize the key physicochemical and biological properties of crystalline AA30 compared to the optimized Amorphous Solid Dispersion formulation (AA30-ASD).

Table 1: Physicochemical Properties of AA30 and AA30-ASD Formulation

| Parameter | Crystalline AA30 | AA30-ASD (25% Drug Load) | Method |

| Appearance | White Crystalline Powder | Fine White Powder | Visual Inspection |

| Aqueous Solubility (pH 6.8) | < 0.5 µg/mL | 75.3 ± 4.2 µg/mL | Equilibrium Solubility Assay |

| Dissolution Rate (in 30 min) | < 5% | 88.6 ± 5.1% | In Vitro Dissolution Test |

| Physical State | Crystalline | Amorphous | X-Ray Powder Diffraction (XRPD) |

| Glass Transition Temp (Tg) | N/A | 118 °C | Differential Scanning Calorimetry (DSC) |

Table 2: In Vitro Anti-plasmodial Activity (P. falciparum NF54 Strain)

| Compound / Formulation | IC50 (nM) | Assay Method |

| Crystalline AA30 | 8.5 ± 1.2 nM | SYBR Green I Assay |

| AA30-ASD Formulation | 7.9 ± 0.9 nM | SYBR Green I Assay |

| Chloroquine (Control) | 15.2 ± 2.5 nM | SYBR Green I Assay |

Note: The data presented are representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of AA30 Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol describes the method for preparing an amorphous solid dispersion of AA30 using a hydrophilic polymer carrier.

Materials and Equipment:

-

This compound (AA30)

-

Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVPVA)

-

Dichloromethane (DCM) and Ethanol (1:1 v/v)

-

Benchtop spray dryer

-

Analytical balance

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a 5% (w/v) solution of the spray-drying components. For a 10 g batch with a 25% drug load, dissolve 2.5 g of AA30 and 7.5 g of PVPVA in 200 mL of the DCM/Ethanol solvent mixture.

-

Stir the solution using a magnetic stirrer until all solids are completely dissolved and the solution is clear.

-

Set up the spray dryer with the following parameters (parameters may need optimization based on the specific instrument):

-

Inlet Temperature: 85 °C

-

Aspirator Rate: 80%

-

Pump Rate: 15% (e.g., 5 mL/min)

-

Nozzle Gas Flow: 400 L/hr

-

-

Prime the pump with the solvent mixture to ensure a steady flow.

-

Begin the spray drying process by feeding the AA30/PVPVA solution into the instrument.

-

Collect the resulting dry powder from the collection vessel.

-

Dry the collected powder in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

-

Store the final AA30-ASD powder in a desiccator at room temperature.

Protocol 2: In Vitro Dissolution Testing

This protocol details the procedure for evaluating the dissolution rate of the AA30-ASD formulation compared to the crystalline drug.[11][12][13]

Materials and Equipment:

-

USP Apparatus 2 (Paddle type)[13]

-

Dissolution vessels (900 mL)

-

Phosphate buffer (pH 6.8) with 0.5% surfactant (e.g., Sodium Dodecyl Sulfate)

-

AA30-ASD powder and Crystalline AA30

-

HPLC system for quantification

-

Syringe filters (0.45 µm)

Procedure:

-

Preheat 900 mL of dissolution medium (phosphate buffer, pH 6.8) to 37 ± 0.5 °C in each vessel.[11][12]

-

Set the paddle speed to 75 rpm.[14]

-

Accurately weigh an amount of AA30-ASD or crystalline AA30 equivalent to a target final concentration (e.g., 100 µg/mL if fully dissolved).

-

Add the powder to each dissolution vessel simultaneously.

-

At specified time points (e.g., 5, 15, 30, 45, 60, and 120 minutes), withdraw a 5 mL aliquot of the medium from each vessel.

-

Immediately filter the samples through a 0.45 µm syringe filter to prevent undissolved particles from affecting the measurement.

-

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

-

Analyze the concentration of AA30 in the filtered samples using a validated HPLC method.

-

Calculate the percentage of drug dissolved at each time point relative to the total amount added.

Protocol 3: In Vitro Anti-plasmodial Activity Assay

This protocol describes the SYBR Green I-based fluorescence assay used to determine the 50% inhibitory concentration (IC50) of AA30 against P. falciparum.[15][16][17]

Materials and Equipment:

-

P. falciparum culture (e.g., NF54 strain), synchronized to the ring stage[17]

-

Human O+ erythrocytes

-

Complete parasite culture medium (RPMI-1640 with supplements)

-

96-well black, flat-bottom microplates

-